

Physical and chemical properties of Givinostat impurity 5-d4

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Compound of Interest

Compound Name: Givinostat impurity 5-d4

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An In-depth Technical Guide to Givinostat Impurity 5-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat is a histone deacetylase (HDAC) inhibitor investigated for its therapeutic potential in various conditions, including Duchenne muscular dystrophy. As with any pharmaceutical compound, the characterization of its impurities is a critical aspect of drug development and quality control. This technical guide provides a comprehensive overview of the physical and chemical properties of **Givinostat impurity 5-d4**, a deuterium-labeled analog of a known Givinostat impurity.

Givinostat impurity 5-d4, chemically known as 4-acetamidobenzamide-2,3,5,6-d4, is primarily utilized as an internal standard in analytical and pharmacokinetic studies involving Givinostat. Its deuteration provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry. This guide details its known properties, analytical methodologies, and the relevant biological context of its parent compound, Givinostat.

Physical and Chemical Properties

While specific experimental data for **Givinostat impurity 5-d4** is not extensively available in public literature, its properties can be closely estimated from its non-deuterated form, 4-



acetamidobenzamide, and structurally similar compounds.

Table 1: Physical and Chemical Properties of **Givinostat Impurity 5-d4** and Related Compounds

Property	Givinostat Impurity 5-d4	4- Acetamidoben zamide (Non- deuterated)	4- Acetamidophe nol (Analog)	4- Acetamidoben zenesulfonami de (Analog)
Molecular Formula	C ₉ H ₆ D ₄ N ₂ O ₂ [1]	C9H10N2O2	C8H9NO2	C8H10N2O3S[2]
Molecular Weight	182.22 g/mol [1]	178.19 g/mol	151.16 g/mol	214.24 g/mol [2]
Appearance	White to Off- White Solid	Not specified	Colorless crystals	White to Off- White Solid[2]
Melting Point	Not specified	Not specified	169-171 °C	214-217 °C[2]
Boiling Point	Not specified	Not specified	Decomposes	418.91 °C (estimated)[2]
Solubility	Not specified	Soluble in water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, butyl acetate, and methyl acetate.	Soluble in water, ethanol, DMF, DMSO	Slightly soluble in DMSO and Methanol.[2]
рКа	Not specified	Estimated based on analogs	~9.5 (phenolic hydroxyl)	9.88 (sulfonamide)[2]

Experimental Protocols Synthesis of Deuterated Amides (General Approach)



The synthesis of deuterated amides, such as **Givinostat impurity 5-d4**, typically involves the use of deuterated starting materials or reagents. A general strategy for the synthesis of a deuterated aromatic amide may involve the following steps:

- Deuteration of the Aromatic Ring: Aniline or a derivative can be subjected to hydrogendeuterium exchange reactions. This can be achieved using deuterated acids (e.g., D₂SO₄) or through metal-catalyzed exchange reactions with a deuterium source like D₂O.[4][5]
- Acetylation: The deuterated aniline is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
- Carboxylation/Amidation: The para-position of the deuterated acetanilide is functionalized to introduce a carboxylic acid or its derivative, which is then converted to the primary amide.

Analytical Method: LC-MS/MS for Quantification

Given its use as an internal standard, a robust analytical method for the detection and quantification of **Givinostat impurity 5-d4** is essential. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that developed for the closely related compound 4-acetamidobenzoic acid, would be highly suitable.[6][7][8]

Sample Preparation:

- Protein Precipitation: To a plasma sample containing the analyte and the internal standard (**Givinostat impurity 5-d4**), add a protein precipitating agent like acetonitrile.
- Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Parameters (Hypothetical for **Givinostat Impurity 5-d4**):

- LC Column: A C18 reverse-phase column is appropriate for separating this type of small molecule.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).



- Ionization: Electrospray ionization (ESI) in positive mode is likely to be effective.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Biological Context: Givinostat's Mechanism of Action

While **Givinostat impurity 5-d4** is primarily used as an analytical tool and is not expected to have significant biological activity, understanding the mechanism of the parent drug, Givinostat, is crucial for contextualizing its importance in drug development. Givinostat is a broad-spectrum inhibitor of Class I and Class II histone deacetylases (HDACs).

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, which results in a more relaxed chromatin state and allows for the transcription of genes that can, for example, reduce inflammation and promote muscle regeneration.

Safety and Toxicology

There is no specific safety and toxicology data available for **Givinostat impurity 5-d4** in the public domain. As a deuterated analog of a potential metabolite or degradation product of Givinostat, its toxicological profile is not expected to be significantly different from the non-deuterated form at the low concentrations encountered during its use as an internal standard. However, as a matter of standard laboratory practice, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.[9][10]

Conclusion

Givinostat impurity 5-d4 is a valuable tool for the analytical characterization and pharmacokinetic studies of Givinostat. While specific physical and chemical data for this deuterated compound are limited, a comprehensive understanding can be derived from its non-



deuterated counterpart and other structurally related molecules. The methodologies for its synthesis and analysis are well-established within the field of medicinal chemistry and drug metabolism. A thorough understanding of the properties and analytical behavior of such impurities is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

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